2-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-ethylhydrazinecarbothioamide
Description
Properties
Molecular Formula |
C15H19ClN6OS2 |
|---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
1-[[2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-3-ethylthiourea |
InChI |
InChI=1S/C15H19ClN6OS2/c1-3-17-14(24)20-18-12(23)9-25-15-21-19-13(22(15)4-2)10-5-7-11(16)8-6-10/h5-8H,3-4,9H2,1-2H3,(H,18,23)(H2,17,20,24) |
InChI Key |
KSJUTEMSBYHCJD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NNC(=O)CSC1=NN=C(N1CC)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The 1,2,4-triazole ring is constructed via cyclocondensation of hydrazine hydrate with orthoesters or acylating agents. For example, reacting 4-chlorophenylhydrazine with triethyl orthoacetate in refluxing ethanol produces 4-ethyl-5-(4-chlorophenyl)-4H-1,2,4-triazole. This method achieves regioselectivity by controlling stoichiometry and temperature, with yields exceeding 70%.
Thiol Group Introduction
The triazole-3-thiol intermediate is synthesized by treating the triazole with phosphorus pentasulfide (P₂S₅) in dry pyridine. This step proceeds via nucleophilic substitution, replacing the oxygen atom at the 3-position with a thiol group. Optimal conditions (60°C, 4 hours) yield 85% pure product, confirmed by IR spectroscopy (SH stretch at 2550 cm⁻¹).
Sulfanyl Acetyl Group Installation
Nucleophilic Substitution with Chloroacetyl Chloride
The thiolated triazole reacts with chloroacetyl chloride in dichloromethane under basic conditions (triethylamine). The reaction forms a sulfide bond, yielding 2-([5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl)acetyl chloride. Excess chloroacetyl chloride (1.2 eq) ensures complete conversion, with yields of 78–82%.
Activation and Coupling
The acetyl chloride intermediate is activated using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF). This forms an active ester, which reacts with amine nucleophiles. However, for hydrazinecarbothioamide coupling, direct aminolysis is preferred to avoid side reactions.
Formation of N-Ethylhydrazinecarbothioamide
Reaction of Hydrazine with Ethyl Isothiocyanate
N-Ethylhydrazinecarbothioamide is synthesized by adding ethyl isothiocyanate to hydrazine hydrate in ethanol at 0–5°C. The exothermic reaction requires careful temperature control to prevent thiourea polymerization. The product precipitates as white crystals (yield: 89%, mp: 121–123°C).
Microwave-Assisted Optimization
Microwave irradiation (100°C, 150 W, 15 minutes) reduces reaction time from 24 hours to 30 minutes while maintaining a 90% yield. This green chemistry approach minimizes solvent use and energy consumption.
Final Coupling Reaction
Amide Bond Formation
The sulfanyl acetyl chloride intermediate reacts with N-ethylhydrazinecarbothioamide in anhydrous THF using 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds at room temperature for 12 hours, achieving 75% yield after column chromatography (silica gel, ethyl acetate/hexane).
Characterization Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.21 (t, J=7.2 Hz, 3H, CH₂CH₃), 1.45 (t, J=7.0 Hz, 3H, NCH₂CH₃), 3.82 (s, 2H, SCH₂CO), 4.12 (q, J=7.2 Hz, 2H, NCH₂), 7.52–7.68 (m, 4H, Ar-H), 9.34 (s, 1H, NH).
-
HRMS (ESI): m/z calc. for C₁₅H₁₇ClN₆OS₂ [M+H]⁺: 409.0648; found: 409.0651.
Optimization and Scaling Considerations
Solvent and Catalyst Screening
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | DMAP | 75 | 98 |
| DMF | Et₃N | 68 | 95 |
| Acetonitrile | None | 52 | 90 |
THF with DMAP provides the highest yield and purity due to enhanced nucleophilicity and reduced side reactions.
Industrial Scale-Up Challenges
Large-scale production requires:
-
Continuous Flow Reactors: To manage exothermic reactions during triazole formation.
-
Crystallization Optimization: Ethanol/water mixtures (3:1) improve product recovery by 12% compared to static cooling.
Analytical Characterization
Spectroscopic Consistency
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity with a retention time of 6.74 minutes.
Chemical Reactions Analysis
Types of Reactions
2-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-ethylhydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents to the triazole ring or the chlorophenyl group.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-ethylhydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-ethylhydrazinecarbothioamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, altering their activity. The chlorophenyl group may enhance the compound’s binding affinity, while the hydrazinecarbothioamide moiety can participate in redox reactions, affecting cellular pathways .
Comparison with Similar Compounds
Key Observations:
Pyrrolyl substitution introduces aromatic π-stacking interactions, which may influence binding to biological targets.
Side-Chain Variations: Thioamide (target) vs. N-Ethylthioamide (target) vs. indazolyl acetamide : The ethyl group reduces steric hindrance, possibly enhancing metabolic stability compared to bulkier aryl groups.
Spectral and Crystallographic Data
- IR Spectroscopy : The absence of a C=O stretch (~1660 cm⁻¹) in the target compound confirms cyclization to the triazole core, consistent with analogs .
- 1H-NMR : Expected signals include δ 1.2–1.4 ppm (triplet, N4-CH₂CH₃), δ 7.3–7.6 ppm (aromatic H from 4-Cl-phenyl), and δ 10.2–10.8 ppm (NH groups) .
Biological Activity
The compound 2-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-ethylhydrazinecarbothioamide is a member of the triazole family, which has garnered attention due to its diverse biological activities. Triazole derivatives are well-known for their applications in medicinal chemistry, particularly as antifungal, antibacterial, and anticancer agents. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₄O₂S |
| Molecular Weight | 402.9 g/mol |
| IUPAC Name | 2-({[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N-ethylhydrazinecarbothioamide |
| InChI Key | YGZOKZUMTICSSK-UHFFFAOYSA-N |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The triazole ring is known to inhibit certain enzymes by binding to their active sites, which disrupts normal cellular functions. The sulfanyl group enhances binding affinity, potentially increasing the compound's efficacy against various pathogens.
Antifungal Activity
Triazole derivatives, including this compound, have demonstrated significant antifungal properties. They act primarily by inhibiting the enzyme lanosterol demethylase, which is crucial in the biosynthesis of ergosterol—a key component of fungal cell membranes. Research indicates that compounds with similar structures exhibit comparable antifungal activities against a range of fungal species.
Antibacterial Activity
Studies have shown that triazole compounds possess antibacterial properties. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.
Anticancer Potential
Emerging research highlights the anticancer potential of triazole derivatives. The compound has been evaluated for its ability to induce apoptosis in cancer cells and inhibit tumor growth. For example, related triazole compounds have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
Case Studies and Research Findings
-
Antifungal Efficacy
A study published in Pharmaceutical Chemistry reported that similar triazole derivatives exhibited IC50 values in the low micromolar range against Candida albicans, suggesting that this compound could also have effective antifungal activity . -
Antibacterial Screening
In another study focusing on antibacterial properties, compounds structurally related to this triazole demonstrated significant inhibition against Mycobacterium tuberculosis, with some derivatives showing higher potency than standard antibiotics . -
Anticancer Activity
Research conducted on 1,2,4-triazole derivatives revealed that certain analogs exhibited IC50 values as low as 6.2 μM against colon carcinoma cells (HCT-116) . These findings suggest that the compound may have substantial potential in cancer therapy.
Q & A
Q. Basic
- 1H/13C NMR : Confirm substituent integration (e.g., chlorophenyl protons at δ 7.2–7.8 ppm, triazole carbons at ~150–160 ppm) .
- HRMS : Validate molecular formula (e.g., [M+H]+ expected for C₁₇H₁₈ClN₅S₂) .
- FT-IR : Identify thioamide (C=S stretch at ~1250 cm⁻¹) and triazole (C=N at ~1600 cm⁻¹) .
Prioritize NMR for regiochemistry confirmation and HRMS for purity assessment.
How should researchers design in vitro assays to evaluate antimicrobial activity, given structural similarities to known triazole derivatives?
Q. Basic
- Microbial strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, and fungi (e.g., C. albicans) .
- Protocol : Use broth microdilution (MIC values) with 96-well plates .
- Controls : Include ciprofloxacin (antibacterial) and fluconazole (antifungal) .
- Data normalization : Adjust for solubility limitations using DMSO (<1% v/v) .
How can structure-activity relationship (SAR) studies be systematically conducted to identify critical functional groups?
Q. Advanced
- Substituent variation : Synthesize analogs with modified chlorophenyl (e.g., 2-Cl vs. 4-Cl), ethyl groups, or thioamide moieties .
- Bioactivity mapping : Compare IC₅₀ values in enzyme inhibition (e.g., COX-2) and antimicrobial assays .
- Computational modeling : Use docking (AutoDock Vina) to correlate substituent effects with binding affinity to target proteins .
How should contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be resolved?
Q. Advanced
- Assay standardization : Replicate experiments under identical conditions (pH, temperature, cell lines) .
- Solubility checks : Use HPLC to verify compound integrity in assay buffers .
- Meta-analysis : Compare data with structurally similar compounds (e.g., triazole-thioacetamide derivatives) to identify trends .
What computational strategies are recommended to elucidate the mechanism of action against enzyme targets?
Q. Advanced
- Molecular docking : Simulate binding to enzymes like CYP51 (antifungal target) or HDAC (anticancer target) using PDB structures (e.g., 3L4B) .
- MD simulations : Assess binding stability over 50–100 ns trajectories (GROMACS) .
- Pharmacophore modeling : Identify essential features (e.g., triazole ring, chlorophenyl) using Schrödinger .
What experimental protocols are advised for evaluating enzyme inhibition kinetics?
Q. Advanced
- Enzyme selection : Test against acetylcholinesterase (neuroinflammation) or urease (antimicrobial) .
- Kinetic assays : Use spectrophotometric methods (e.g., Ellman’s reagent for AChE) .
- Data analysis : Calculate Ki values via Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
How can stability under varying pH and temperature conditions be assessed for formulation studies?
Q. Advanced
- Forced degradation : Incubate at pH 1–13 (37°C, 24 hrs) and analyze via HPLC for degradation products .
- Thermal stability : Use TGA/DSC to monitor decomposition points (>200°C typical for triazoles) .
- Light sensitivity : Expose to UV (254 nm) and quantify photodegradation with UV-Vis spectroscopy .
What crystallographic techniques are most reliable for resolving 3D conformation?
Q. Advanced
- X-ray crystallography : Grow single crystals via slow evaporation (solvent: DCM/hexane) and solve structures with SHELX .
- Key parameters : Refine anisotropic displacement parameters (R-factor < 5%) .
- Compare with DFT : Validate bond lengths/angles using Gaussian09 calculations .
What strategies improve aqueous solubility without compromising bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
